molecular formula C19H20N2OS2 B12178208 N-(4-phenylbutan-2-yl)-2-[2-(thiophen-2-yl)-1,3-thiazol-4-yl]acetamide

N-(4-phenylbutan-2-yl)-2-[2-(thiophen-2-yl)-1,3-thiazol-4-yl]acetamide

Cat. No.: B12178208
M. Wt: 356.5 g/mol
InChI Key: PVNQUJOQQTUBLM-UHFFFAOYSA-N
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Description

N-(4-phenylbutan-2-yl)-2-[2-(thiophen-2-yl)-1,3-thiazol-4-yl]acetamide is an acetamide derivative featuring a thiophene-substituted thiazole core and a 4-phenylbutan-2-yl side chain.

Properties

Molecular Formula

C19H20N2OS2

Molecular Weight

356.5 g/mol

IUPAC Name

N-(4-phenylbutan-2-yl)-2-(2-thiophen-2-yl-1,3-thiazol-4-yl)acetamide

InChI

InChI=1S/C19H20N2OS2/c1-14(9-10-15-6-3-2-4-7-15)20-18(22)12-16-13-24-19(21-16)17-8-5-11-23-17/h2-8,11,13-14H,9-10,12H2,1H3,(H,20,22)

InChI Key

PVNQUJOQQTUBLM-UHFFFAOYSA-N

Canonical SMILES

CC(CCC1=CC=CC=C1)NC(=O)CC2=CSC(=N2)C3=CC=CS3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-phenylbutan-2-yl)-2-[2-(thiophen-2-yl)-1,3-thiazol-4-yl]acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Introduction of the Thiophene Ring: The thiophene ring can be introduced via a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a thiophene boronic acid derivative.

    Formation of the Phenylbutan Moiety: The phenylbutan moiety can be synthesized through a Friedel-Crafts alkylation reaction, where benzene is alkylated with a butan-2-yl halide.

    Final Coupling Step: The final step involves the coupling of the synthesized intermediates to form the target compound. This can be achieved through an amide bond formation reaction, using reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(4-phenylbutan-2-yl)-2-[2-(thiophen-2-yl)-1,3-thiazol-4-yl]acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium, hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether, sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with nucleophilic groups replacing specific functional groups.

Scientific Research Applications

N-(4-phenylbutan-2-yl)-2-[2-(thiophen-2-yl)-1,3-thiazol-4-yl]acetamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(4-phenylbutan-2-yl)-2-[2-(thiophen-2-yl)-1,3-thiazol-4-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on the cell surface or within cells.

    Affecting Signal Transduction: Influencing intracellular signaling pathways that regulate various cellular processes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

The following table summarizes key properties of the target compound and its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) logP H-Bond Donors H-Bond Acceptors Key Structural Features
N-(4-phenylbutan-2-yl)-2-[2-(thiophen-2-yl)-1,3-thiazol-4-yl]acetamide (Target) C₁₉H₁₉N₃OS₂ (estimated) ~393.5 (estimated) ~4.5* 1 4 Thiophene-thiazole core, 4-phenylbutan-2-yl
2-(4-chlorophenyl)-N-(4-phenylbutan-2-yl)acetamide C₁₈H₂₀ClNO 301.81 4.188 1 2 4-chlorophenyl, 4-phenylbutan-2-yl
2-(2-phenyl-1,3-thiazol-4-yl)-N-(thiophen-2-ylmethyl)acetamide C₁₆H₁₄N₂OS₂ 322.42 ~3.8* 1 3 Phenyl-thiazole, thiophen-2-ylmethyl
Mirabegron C₂₁H₂₄N₄O₂S 396.51 ~2.5† 3 5 Amino-thiazole, hydroxy-phenyl
N-(4-(4-butylphenyl)thiazol-2-yl)-2-phenylacetamide C₂₁H₂₁N₃OS 363.48 ~5.0* 1 3 Butylphenyl-thiazole, phenylacetamide

*Estimated based on substituent contributions.
†Reported mirabegron logP varies; value from computational models.

Key Observations:
  • Lipophilicity: The target compound’s logP (~4.5) is higher than mirabegron’s (~2.5), likely due to its thiophene-thiazole core and 4-phenylbutan-2-yl group.
  • Hydrogen Bonding: Mirabegron’s three H-bond donors and five acceptors (from amino and hydroxyl groups) contrast with the target compound’s single donor and four acceptors, implying differences in target selectivity (e.g., beta-3 adrenergic vs. kinase receptors) .
  • Steric Effects : The 4-phenylbutan-2-yl substituent in the target compound introduces greater steric bulk compared to thiophen-2-ylmethyl () or phenyl groups (), which may influence binding pocket interactions.
Thiophene-Thiazole Derivatives:
  • highlights thiophene-acetamide derivatives (e.g., compound 24 ) with antiproliferative activity against MCF7 breast cancer cells via tyrosine kinase inhibition. The target compound’s thiophene-thiazole motif may share similar mechanisms .
  • The electron-rich thiophene in the target compound could enhance π-π stacking with enzyme active sites .
Mirabegron Analogs:
  • Mirabegron’s beta-3 adrenergic agonism relies on its amino-thiazole and hydroxy-phenyl groups. The target compound lacks these polar groups, likely redirecting its activity toward non-adrenergic targets (e.g., kinases or ion channels) .
Triazole-Thiophene Derivatives:
  • Compound 573705-89-2 (), featuring a triazole-thiophene core, demonstrates structural versatility. Replacing triazole with thiazole (as in the target compound) may alter metabolic stability and target affinity .

Biological Activity

N-(4-phenylbutan-2-yl)-2-[2-(thiophen-2-yl)-1,3-thiazol-4-yl]acetamide (CAS# 1043206-00-3) is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological properties, mechanisms of action, and comparative studies with similar compounds.

Compound Overview

Chemical Structure and Properties:

PropertyValue
Molecular Formula C19H20N2OS2
Molecular Weight 356.5 g/mol
IUPAC Name This compound
InChI Key PVNQUJOQQTUBLM-UHFFFAOYSA-N

Synthesis

The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of the Thiazole Ring: This is achieved through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
  • Introduction of the Thiophene Ring: A palladium-catalyzed cross-coupling reaction, such as Suzuki-Miyaura coupling, is employed using a thiophene boronic acid derivative.
  • Synthesis of the Phenylbutan Moiety: This is accomplished through Friedel-Crafts alkylation where benzene is reacted with a butan-2-yl halide.

Anticancer Properties

Research has indicated that compounds similar to this compound exhibit significant anticancer activities. For instance, studies have shown that thiazole derivatives can induce apoptosis in cancer cell lines such as A549 (lung cancer) and C6 (glioma) through mechanisms involving caspase activation and DNA synthesis inhibition .

The biological activity of this compound likely involves:

  • Enzyme Interaction: The compound may inhibit or activate enzymes critical to metabolic pathways.
  • Receptor Modulation: It could interact with cellular receptors, influencing signal transduction pathways that regulate cell proliferation and apoptosis.
  • Cellular Signaling Influence: The compound may affect intracellular signaling cascades, thereby altering cellular responses to external stimuli.

Comparative Analysis

To understand the uniqueness and potential advantages of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructural FeaturesBiological Activity
N-(4-methylphenyl)-2-[5-(furan-2-yl)-1,2-thiazol-3-y]acetamideFuran instead of thiophene; thiazole ringAnticonvulsant
N-(3-nitrophenyl)-2-[5-(thiophen-3-y)-1,2-thiazol-3-y]acetamideNitro group on phenyl; different thiophene positionAntimicrobial
N-(4-chlorophenyl)-2-[5-(pyridin-3-y)-1,2-thiazol-3-y]acetamideChlorine substitution; pyridine ringAnticancer

The presence of both thiophene and thiazole rings in N-(4-phenybutan...) may confer distinct pharmacological properties compared to its analogs.

Case Studies

While specific case studies directly involving N-(4-phenybutan...) are sparse, related research on thiazole derivatives has shown promising results in anticancer assays and antimicrobial tests. For example, a study highlighted the anticancer activity of novel thiazole derivatives against A549 cells using MTT assays and apoptotic pathway analysis .

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